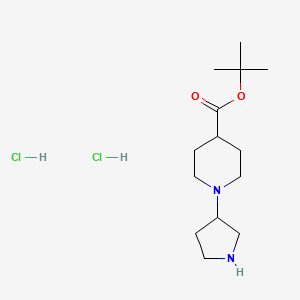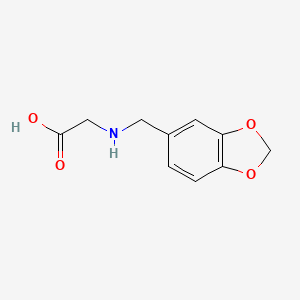![molecular formula C9H15Cl2NO2 B13512579 Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13512579.png)
Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H15Cl2NO2. It is known for its unique spirocyclic structure, which consists of a nitrogen-containing ring fused to a cyclopropane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride typically involves the reaction of a suitable precursor with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced species
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile, often in the presence of a base like sodium hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides or other oxidized species .
Aplicaciones Científicas De Investigación
Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride
- 1-Chloro-6-azaspiro[2.5]octane-1-carboxylate
Uniqueness
Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both a chlorine atom and a methyl ester group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C9H15Cl2NO2 |
|---|---|
Peso molecular |
240.12 g/mol |
Nombre IUPAC |
methyl 2-chloro-6-azaspiro[2.5]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H14ClNO2.ClH/c1-13-7(12)9(10)6-8(9)2-4-11-5-3-8;/h11H,2-6H2,1H3;1H |
Clave InChI |
YKKUWBMYQGYEQL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CC12CCNCC2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


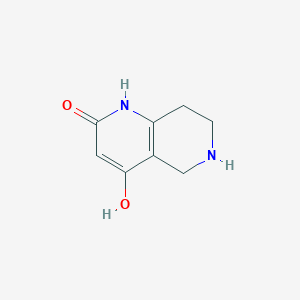

![Tert-butyl2-hydroxy-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B13512514.png)
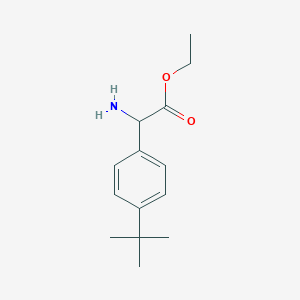
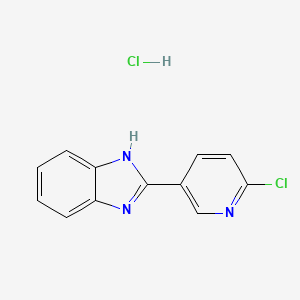

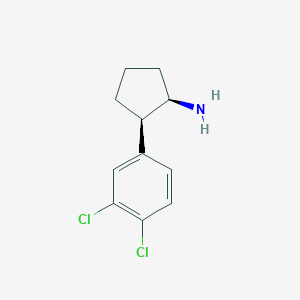
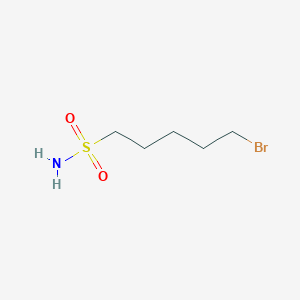

![[(3R)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B13512556.png)
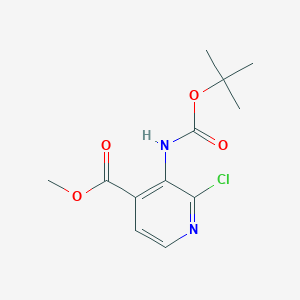
![2-{1-[(Benzyloxy)carbonyl]azetidin-3-ylidene}acetic acid](/img/structure/B13512569.png)
